molecular formula C11H11ClFNO B14286497 Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- CAS No. 125579-10-4

Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-

Cat. No.: B14286497
CAS No.: 125579-10-4
M. Wt: 227.66 g/mol
InChI Key: VTAOQYAHIDMKET-UHFFFAOYSA-N
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Description

Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a double-ring structure consisting of a benzene ring fused with a pyridine ring.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .

Scientific Research Applications

Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s fluorine atom enhances its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1-(chloroacetyl)-6-fluoro-1,2,3,4-tetrahydro-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluoro groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

125579-10-4

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

2-chloro-1-(6-fluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H11ClFNO/c12-7-11(15)14-5-1-2-8-6-9(13)3-4-10(8)14/h3-4,6H,1-2,5,7H2

InChI Key

VTAOQYAHIDMKET-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)F)N(C1)C(=O)CCl

Origin of Product

United States

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